![molecular formula C12H12N2O4S B1271426 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 728918-51-2](/img/structure/B1271426.png)

2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The compound of interest is structurally related to various thiazole derivatives that have been synthesized and studied for their potential biological activities, including fungicidal and antiviral properties .

Synthesis Analysis

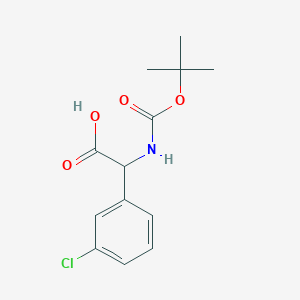

The synthesis of thiazole derivatives often involves the condensation of amino acids with other chemical entities. For instance, thiazolidine-2,4-dicarboxylic acid, a related compound, was synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, which proceeded through an acid-catalyzed epimerization mechanism . Similarly, the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of macrobicyclic peptide antibiotics, was achieved through a convenient synthetic route . These methods may provide insights into the synthesis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid, although the specific synthesis details for this compound are not provided in the abstracts.

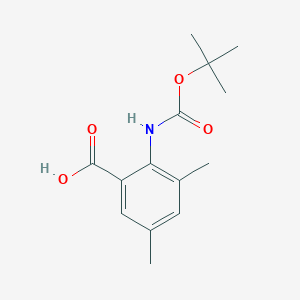

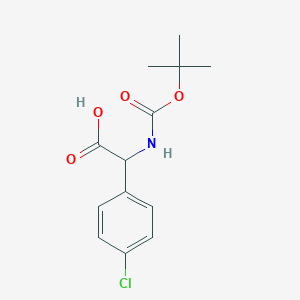

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The X-ray structure of a similar compound, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, was studied, revealing the existence of the compound as the 2-amino tautomer rather than the 2-imino tautomer . The vibrational spectra and ab initio calculations supported the identification of the most probable tautomeric form. The molecular structure of thiazole derivatives can also influence their ability to form hydrogen bonds and other intermolecular interactions, as seen in the crystal structures of related compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including N-acylation and cyclocondensation, leading to the formation of bicyclic derivatives and other complex structures . The reactivity of these compounds is influenced by their functional groups and molecular conformation. For example, the regioselective reaction of diesters with benzylamine led to bicyclic derivatives , while the hydrogen bonding patterns in other thiazole derivatives facilitated the formation of dimers and quartets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, IR, 1H NMR, 13C NMR, and HRMS, are typically characterized to confirm their structures . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological targets. The biological activities of thiazole derivatives, including fungicidal and antiviral activities, are systematically evaluated to determine their efficacy and potential as therapeutic agents . The helical oligomers of thiazole-based γ-amino acids also exhibit well-defined structures in various solvents, which is significant for their application in peptide design .

Aplicaciones Científicas De Investigación

Rotameric Structures and Intermolecular Interactions

The study of the rotameric structures of 2,4-disubstituted thiazoles, including derivatives of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, shows how intermolecular hydrogen bonds influence their molecular conformation. These bonds can stabilize different rotamers, affecting the compound's structural dynamics (Bernès et al., 2002).

Synthesis of Heterocyclic γ-Amino Acids

A significant application of this compound is in the synthesis of heterocyclic γ-amino acids. These acids are crucial in mimicking the secondary structures of proteins, like helices and β-sheets, making them valuable in protein design and drug development (Mathieu et al., 2015).

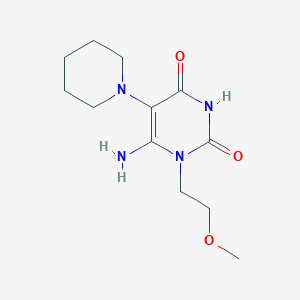

Fungicidal and Antivirus Activities

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, closely related to the specified compound, have demonstrated promising fungicidal and antivirus activities. This suggests potential applications in developing new strategies for controlling fungi and viruses (Fengyun et al., 2015).

Study of Tautomerism and Vibrational Spectra

Research on tautomerism and vibrational spectra of thiazole derivatives, including 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, enhances our understanding of their chemical behavior, particularly in terms of tautomeric forms in different states (Nowaczyk et al., 2014).

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds, which are integral in medicinal and organic chemistry. Many of these compounds have shown biological activity and are used as building blocks in organic synthesis (Pogocki & Bobrowski, 2014).

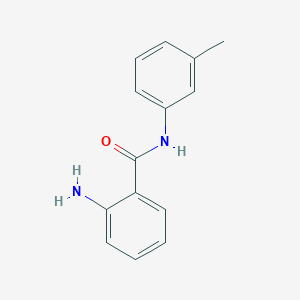

Antimicrobial Activity

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibit antimicrobial activity. This points to potential applications in developing new antimicrobial agents, particularly against various Gram-positive and Gram-negative bacteria, fungi, and yeasts (Stanchev et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2,4-dimethoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-17-7-3-4-8(10(5-7)18-2)13-12-14-9(6-19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMSFLMPKPHKJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374328 |

Source

|

| Record name | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

728918-51-2 |

Source

|

| Record name | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)